[3-(Trifluoromethoxy)cyclobutyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethoxy)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)11-5-1-4(2-5)3-10/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNASKPOTJFDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (cis-3-(trifluoromethoxy)cyclobutyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques would be utilized to confirm its constitution and stereochemistry.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide the fundamental data for the structural assignment of (cis-3-(trifluoromethoxy)cyclobutyl)methanol.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclobutyl ring and the methanol (B129727) group. The chemical shifts and coupling constants of these signals would be indicative of their relative positions and stereochemical relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shift of the carbon attached to the trifluoromethoxy group would be significantly influenced by the electronegative fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group, with a characteristic chemical shift.
A summary of anticipated NMR data is presented in the interactive table below.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.6 | d | J ≈ 6 | -CH₂OH |
| ¹H | ~2.5 | m | - | -CH-CH₂OH |
| ¹H | ~4.5 | m | - | -CH-OCF₃ |
| ¹H | ~2.2 | m | - | Ring -CH₂- |
| ¹H | ~1.8 | m | - | Ring -CH₂- |
| ¹³C | ~65 | - | - | -CH₂OH |
| ¹³C | ~40 | - | - | -CH-CH₂OH |
| ¹³C | ~70 | q | ¹JCF ≈ 260 | -CH-OCF₃ |
| ¹³C | ~30 | - | - | Ring -CH₂- |
| ¹³C | ~120 | q | ¹JCF ≈ 260 | -OCF₃ |
| ¹⁹F | ~-58 | s | - | -OCF₃ |
Note: The data in this table is predicted and illustrative. Actual experimental values may vary.
To unambiguously establish the connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial in confirming the cis stereochemistry by observing through-space correlations between the protons on the cyclobutyl ring.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of high quality would be required. The resulting electron density map would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the stereocenters. For (cis-3-(trifluoromethoxy)cyclobutyl)methanol, this technique would unequivocally confirm the cis relationship between the trifluoromethoxy and the hydroxymethyl groups on the cyclobutane (B1203170) ring.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of [3-(Trifluoromethoxy)cyclobutyl]methanol by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with characteristic losses of fragments such as the hydroxymethyl group or the trifluoromethoxy group.
An interactive table summarizing the expected mass spectrometry data is provided below.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 171.0628 | Protonated molecule |
| [M-H₂O]⁺ | 153.0522 | Loss of water |
| [M-CH₂OH]⁺ | 140.0443 | Loss of hydroxymethyl radical |
| [M-OCF₃]⁺ | 85.0648 | Loss of trifluoromethoxy radical |
Note: The m/z values are calculated for the most abundant isotopes.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for analyzing mixtures.
Gas Chromatography (GC): Due to its volatility, this compound could be analyzed by gas chromatography, likely coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. This would be effective for determining the purity and identifying any volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve good separation of the compound from any non-volatile impurities or reaction byproducts. The purity would be determined by the relative area of the main peak in the chromatogram.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bond Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of [3-(Trifluoromethoxy)cyclobutyl]methanol. Such studies would reveal how the interplay between the strained cyclobutane (B1203170) ring and the highly electronegative trifluoromethoxy group influences the molecule's geometry and electron distribution.
The primary focus of these calculations would be to determine the optimized molecular geometry, corresponding to the lowest energy structure. From this geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted. The presence of the electron-withdrawing -OCF₃ group is expected to shorten the adjacent C-O bond and influence the C-C bonds within the cyclobutane ring. Analysis of the atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the electron density on each atom. This would highlight the polarization of the C-F, C-O, and O-H bonds, which is critical for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical Calculated Electronic Properties for trans-[3-(Trifluoromethoxy)cyclobutyl]methanol Calculations assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Calculated Value | Comment |
|---|---|---|
| Bond Length (Å) | ||
| C-O (Trifluoromethoxy) | 1.375 | Shorter due to inductive effects of the CF₃ group. |
| O-CF₃ | 1.420 | Typical length for such a linkage. |
| C-F (average) | 1.345 | Characteristic of trifluoromethyl groups. |
| C-O (Methanol) | 1.432 | Standard C-O single bond length. |
| Mulliken Atomic Charge (e) | ||
| O (Trifluoromethoxy) | -0.48 | Highly electronegative, withdrawing electron density. |
| C (of CF₃) | +0.75 | Highly electron-deficient due to three F atoms. |
| F (average) | -0.25 | Strong electron-withdrawing character. |
| O (Methanol) | -0.65 | Typical charge for an alcohol oxygen. |
Conformational Analysis and Energy Landscape Exploration
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angle strain. For a 1,3-disubstituted cyclobutane like this compound, two diastereomers are possible: cis and trans. Within each diastereomer, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring, leading to multiple distinct conformers.
A computational conformational analysis would systematically explore the potential energy surface of the molecule. This involves rotating the key single bonds (such as the C-O bonds of the substituents) and mapping the ring-puckering coordinates to identify all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers would be calculated to determine the most stable structures and their populations at a given temperature according to the Boltzmann distribution. Such an analysis would clarify whether the bulky -OCF₃ group and the -CH₂OH group prefer an equatorial-like position to minimize steric hindrance, which is a common principle in conformational analysis. lumenlearning.com
Table 2: Hypothetical Relative Energies of trans-[3-(Trifluoromethoxy)cyclobutyl]methanol Conformers Relative energies (ΔE) calculated with respect to the most stable conformer (ee).
| Conformer | -OCF₃ Position | -CH₂OH Position | Relative Energy (ΔE, kcal/mol) |
|---|---|---|---|
| ee (diequatorial) | Equatorial | Equatorial | 0.00 |
| aa (diaxial) | Axial | Axial | 4.5 |
| Inversion Barrier (ee → aa) | - | - | 5.8 |
Mechanistic Investigations of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, studies could focus on its synthesis, for instance, the reduction of a parent compound like [3-(trifluoromethoxy)cyclobutyl]carboxylic acid. DFT calculations can map the entire reaction coordinate from reactants to products.
This involves locating the geometry of the transition state (the highest point on the energy pathway) and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in the reduction of a carboxylic acid with a hydride reagent, calculations could model the approach of the hydride, the formation of a tetrahedral intermediate, and the final release of the alcohol product. These theoretical models provide a step-by-step view of bond-breaking and bond-forming processes.
Table 3: Hypothetical Calculated Activation Energies for a Key Synthetic Step Reaction: Reduction of [3-(trifluoromethoxy)cyclobutanecarboxylic acid] with a model hydride source.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: Hydride Attack | Nucleophilic addition of hydride to the carbonyl carbon. | 12.5 |
| Step 2: Intermediate Collapse | Breakdown of the tetrahedral intermediate to form the product. | 8.2 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. numberanalytics.com
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. numberanalytics.com These frequencies correspond to the stretching and bending of bonds, which are observed as absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C-H stretches of the cyclobutane ring, the C-O stretches, and the strong, characteristic C-F stretches of the trifluoromethoxy group. Calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) by computing the magnetic shielding of each nucleus. These predicted shifts are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule, especially for complex structures. For this molecule, calculations would help distinguish between the different protons on the cyclobutane ring and confirm the electronic environment of the carbon and fluorine atoms.
Table 4: Hypothetical Predicted vs. Expected Experimental IR Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (Alcohol) | 3350 | 3200-3600 (broad) |
| C-H Stretch (Ring) | 2980 | 2850-3000 |
| C-F Stretch (Asymmetric) | 1280 | 1250-1300 (strong) |
| C-O Stretch (Trifluoromethoxy) | 1155 | 1120-1190 (strong) |
Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (referenced to TMS)
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | ||
| CH-OCF₃ | 4.1 | |
| CH-CH₂OH | 2.5 | |
| CH₂ (ring) | 1.9 - 2.2 | |
| CH₂OH | 3.6 | |
| ¹³C | ||
| CH-OCF₃ | 75.5 | |
| CF₃ (quartet due to C-F coupling) | 122.0 | |
| CH-CH₂OH | 40.1 | |
| CH₂OH | 65.8 |
Role As a Synthetic Building Block and Fragment in Complex Organic Architectures
Incorporation into Polycyclic and Spiro Systems
The rigid, puckered conformation of the cyclobutane (B1203170) ring makes it an attractive component for the synthesis of complex polycyclic and spirocyclic systems. pharmablock.com These motifs are of significant interest in medicinal chemistry as they introduce well-defined three-dimensional structures with specific exit vectors, which can enhance binding affinity and selectivity for biological targets. nih.govnih.gov The functional handles on [3-(Trifluoromethoxy)cyclobutyl]methanol—the primary alcohol—provide a key reactive site for elaboration into more complex structures.
Spirocycles, which contain two rings connected by a single common atom, have garnered increasing attention in modern drug design due to their inherent rigidity and structural complexity. niscpr.res.in The cyclobutane moiety is a particularly valuable component of spirocyclic compounds. nih.gov General strategies for constructing spirocyclobutanes include intramolecular SN2 reactions, additions to carbonyls, and [2+2] cycloaddition reactions. nih.gov For a precursor like this compound, the alcohol can be readily oxidized to the corresponding cyclobutanone (B123998). This ketone intermediate becomes a versatile precursor for spirocyclization reactions, for instance, through intramolecular additions or by serving as a handle for further annulation strategies.
The synthesis of polycyclic systems can also leverage the strained nature of the cyclobutane ring. Ring-rearrangement metathesis (RRM) and other transition-metal-catalyzed reactions can be employed to expand or rearrange the cyclobutane core into larger, more complex polycyclic frameworks. niscpr.res.in The trifluoromethoxy group, being relatively stable, can be carried through many of these synthetic transformations, ultimately embedding its unique electronic properties into the final polycyclic architecture.
| Synthetic Strategy | Description | Potential Application with this compound |
| [2+2] Cycloaddition | A photochemical or metal-catalyzed reaction between two olefin-containing molecules to form a cyclobutane ring. nih.gov | While not a direct use of the compound, this is a fundamental method for creating the core cyclobutane scaffold itself. |
| Intramolecular SN2/Addition | A common strategy where a nucleophile on a side chain attached to the cyclobutane ring attacks an electrophilic center to form a second, spiro-fused ring. nih.gov | The methanol (B129727) group can be converted into a leaving group or used as a tether to introduce the necessary nucleophile/electrophile pair. |
| Ring-Rearrangement Metathesis (RRM) | A powerful method using olefin metathesis catalysts to construct complex polycyclic systems from appropriately substituted cyclobutanes containing double bonds. niscpr.res.in | The methanol group can serve as an attachment point for introducing olefinic side chains required for RRM. |
| Catalytic Arylboration | A method to functionalize spirocyclic cyclobutenes, creating highly substituted spirocycles. nih.gov | Derivatives of the title compound, such as the corresponding cyclobutene, could undergo such reactions to build complexity. |
Application in the Construction of Structurally Diverse Scaffolds
Molecular scaffolds form the core framework of a molecule, and their diversity is crucial in the exploration of chemical space for drug discovery and materials science. biorxiv.orgmdpi.com The cyclobutane ring is an underrepresented but highly attractive scaffold due to the unique properties it imparts. nih.gov Unlike more flexible acyclic or larger cyclic systems, the cyclobutane scaffold provides conformational restriction, locking pendant functional groups into well-defined spatial orientations. lifechemicals.combohrium.com This rigidity can be advantageous for optimizing interactions with biological targets.
This compound is an exemplary building block for generating structurally diverse scaffolds. The synthetic utility stems from two key features:
The Cyclobutane Core : This serves as a rigid, 3D framework. Its substitution pattern (cis/trans isomers) allows for precise control over the geometry of the resulting molecules. nih.gov
The Methanol Group : This primary alcohol is a versatile functional handle. It can be easily converted into a wide array of other functional groups, such as aldehydes, carboxylic acids, amines, halides, or ethers, providing numerous vectors for library diversification. nih.gov
The trifluoromethoxy group adds another layer of utility. It significantly modulates the electronic properties and lipophilicity of the scaffold, which can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The construction of diverse libraries from this building block can be achieved through parallel synthesis, where the core scaffold is functionalized with a variety of reagents to produce a collection of related but structurally distinct compounds. nih.gov These libraries are then screened for desired biological activities. The cyclobutane ring compares favorably to other cycloalkanes in terms of its physicochemical properties and metabolic stability, making it a desirable scaffold for medicinal chemistry. nih.gov
| Scaffold Feature | Contribution to Molecular Diversity |
| Rigid Cyclobutane Core | Provides conformational constraint, leading to well-defined 3D structures and precise spatial orientation of substituents. lifechemicals.combohrium.com |
| Stereoisomerism (cis/trans) | Allows for the generation of stereochemically distinct scaffolds from a single precursor, expanding structural diversity. nih.gov |
| Primary Alcohol Handle | Serves as a versatile point of attachment for a wide range of chemical moieties through oxidation, substitution, or esterification/etherification reactions. nih.gov |
| Trifluoromethoxy Group | Modulates electronic properties, lipophilicity, and metabolic stability, offering a way to fine-tune the properties of the resulting compounds. |
Trifluoromethylcyclobutyl Moiety in Bioisosteric Replacement Studies: Steric and Electronic Considerations
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. sci-hub.se The goal is often to improve potency, selectivity, or pharmacokinetic properties. The trifluoromethylcyclobutyl moiety, derived from this compound, offers a unique combination of steric and electronic features that make it a compelling bioisostere for several common chemical groups.
Steric Considerations: The cyclobutane ring is a rigid, non-planar structure. pharmablock.com This conformational rigidity makes it an excellent replacement for more flexible alkyl chains or larger cycloalkanes, helping to lock a molecule into a bioactive conformation and potentially reducing the entropic penalty upon binding to a target. bohrium.com It has also been used as a bioisostere for the gem-dimethyl group, providing a similar spatial footprint but with a different vector for substitution. nih.gov The defined three-dimensional shape of the cyclobutane ring can be used to fill specific hydrophobic pockets in a protein binding site more effectively than flat aromatic rings.
Electronic Considerations: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is also highly lipophilic, a property that can enhance membrane permeability. The trifluoromethyl (CF3) group, a component of the OCF3 group, is a well-established bioisostere for groups like nitro, ethyl, and isopropyl. researchgate.net Replacing a metabolically labile group (e.g., an aliphatic nitro group) with a trifluoromethyl group has been shown to improve metabolic stability and, in some cases, potency. nih.govelsevierpure.comlboro.ac.uk
Unlike a simple double bond or a cyclopropane (B1198618) ring, the cyclobutane ring does not significantly alter the electronic properties of adjacent functional groups. lifechemicals.com Therefore, the dominant electronic influence in the trifluoromethylcyclobutyl moiety comes from the trifluoromethoxy group. This allows chemists to use the cyclobutane ring to address steric and conformational challenges while using the trifluoromethoxy group to independently modulate electronic and pharmacokinetic properties like metabolic stability and lipophilicity.
| Property | Contribution of Cyclobutane Ring | Contribution of Trifluoromethoxy (-OCF3) Group | Combined Effect in Bioisosterism |
| Steric Profile | Rigid, puckered 3D structure. pharmablock.com Provides conformational restriction. | Bulky group that can occupy specific binding pockets. | A conformationally locked, lipophilic moiety suitable for replacing flexible or planar groups to improve binding and pharmacokinetic profiles. |
| Electronic Profile | Largely aliphatic and electronically neutral. lifechemicals.com | Strongly electron-withdrawing and metabolically stable. | Allows for the introduction of a strong electronic perturbation without altering the fundamental geometry of the core scaffold. |
| Lipophilicity | Moderately lipophilic. | Highly lipophilic. | Significantly increases the overall lipophilicity of the molecule, which can impact cell permeability and plasma protein binding. |
| Metabolic Stability | Generally stable to metabolism. nih.gov | Highly stable due to the strong C-F bonds. | Can be used to replace metabolically vulnerable groups (e.g., benzylic protons, alkyl ethers) to enhance drug half-life. |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing [3-(Trifluoromethoxy)cyclobutyl]methanol and its analogues will heavily rely on the development of more efficient and environmentally benign methodologies. Current synthetic strategies for fluorinated cyclobutanes often involve harsh reagents and multi-step processes that are not ideal for large-scale production. rsc.org Future research is anticipated to focus on several key areas to address these limitations.
One promising direction is the adoption of green chemistry principles. chemistryjournals.net This includes the use of renewable starting materials, safer solvents, and catalytic reactions to minimize waste and energy consumption. Photochemical methods, for instance, offer a sustainable approach to constructing cyclobutane (B1203170) rings through [2+2] cycloadditions under mild conditions using visible light. rsc.orgresearchgate.net The application of such techniques to the synthesis of trifluoromethoxy-substituted cyclobutanes could provide more direct and atom-economical routes.
Furthermore, the development of novel catalytic systems is crucial. Research into catalysts that can facilitate the direct and selective introduction of the trifluoromethoxy group onto a cyclobutane precursor would be a significant advancement. nih.gov Strain-release trifluoromethoxylation of highly strained precursors like bicyclo[1.1.0]butanes presents an innovative strategy for accessing functionalized cyclobutanes. rsc.org Exploring and refining these methods will be essential for making this compound more accessible for further studies and applications.
| Synthetic Strategy | Key Features | Potential Advantages |
| Photochemical [2+2] Cycloaddition | Utilizes visible light, often with a photosensitizer. | Mild reaction conditions, high atom economy, potential for stereocontrol. rsc.orgresearchgate.net |
| Catalytic Trifluoromethoxylation | Direct introduction of the OCF3 group using a catalyst. | Fewer synthetic steps, potentially higher yields. nih.gov |
| Strain-Release Functionalization | Ring-opening of highly strained intermediates like bicyclo[1.1.0]butanes. | Access to unique substitution patterns and functional groups. rsc.org |
Exploration of Novel Reactivity Profiles for Further Functionalization
The inherent ring strain of the cyclobutane moiety in this compound imparts unique reactivity that is ripe for exploration. Future research will likely delve into understanding and harnessing this reactivity for the synthesis of more complex molecules. The presence of the trifluoromethoxy and methanol (B129727) functionalities provides additional handles for a variety of chemical transformations.
A key area of investigation will be the selective functionalization of the cyclobutane ring. This could involve C-H activation strategies to introduce new substituents at specific positions, thereby expanding the chemical space accessible from this building block. Additionally, the development of novel ring-opening and ring-expansion reactions could provide access to a diverse range of acyclic and larger cyclic structures containing the trifluoromethoxy group. researchgate.net Such transformations would be valuable for creating libraries of compounds for biological screening.
The interplay between the trifluoromethoxy group and the reactivity of the cyclobutane ring and the methanol group is another important aspect to be studied. Understanding how the strong electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the other functional groups will be critical for designing selective and efficient synthetic transformations.
| Reaction Type | Description | Potential Synthetic Utility |
| C-H Functionalization | Direct modification of C-H bonds on the cyclobutane ring. | Introduction of diverse functional groups without pre-functionalization. |
| Ring-Opening Reactions | Cleavage of the cyclobutane ring to form acyclic compounds. | Access to linear structures with controlled stereochemistry. researchgate.net |
| Ring-Expansion Reactions | Enlargement of the four-membered ring to five- or six-membered rings. | Synthesis of novel carbocyclic and heterocyclic scaffolds. researchgate.net |
Enhanced Stereochemical Control in Complex Molecule Synthesis
Achieving precise control over the three-dimensional arrangement of atoms is a central theme in modern organic chemistry. For this compound, which can exist as different stereoisomers, the development of methods for their stereoselective synthesis is a significant future research direction. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making access to enantiomerically pure compounds highly desirable.
Future efforts will likely focus on the development of asymmetric catalytic methods for the synthesis of chiral cyclobutane derivatives. nih.govrsc.orgchemistryviews.org This could involve the use of chiral catalysts to control the stereochemical outcome of [2+2] cycloaddition reactions or other ring-forming processes. chemistryviews.org The use of chiral ligands in transition metal-catalyzed reactions has shown great promise for the enantioselective synthesis of complex molecules and could be applied to the synthesis of chiral trifluoromethoxy-substituted cyclobutanes. rsc.org
Furthermore, the development of methods for the stereoselective functionalization of pre-existing cyclobutane rings will be important. nih.gov This could involve the use of chiral reagents or catalysts to selectively modify one of the prochiral C-H bonds on the cyclobutane ring, or to control the stereochemistry of reactions at the methanol group. The ability to access all possible stereoisomers of this compound and its derivatives will be crucial for exploring their structure-activity relationships in various applications.
| Stereocontrol Strategy | Methodology | Expected Outcome |
| Asymmetric Catalysis | Use of chiral catalysts in ring-forming or functionalization reactions. | Enantiomerically enriched or pure stereoisomers. nih.govchemistryviews.org |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral group to guide the stereochemical outcome. | Diastereoselective synthesis of intermediates that can be converted to the desired enantiomer. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Separation of enantiomers to obtain one in high enantiomeric excess. |
Computational Design and Prediction of Novel Analogues with Desired Chemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, computational methods will play a crucial role in guiding future research efforts.
One key area of application will be in the design of novel analogues with tailored chemical and physical properties. nih.gov By using computational models, researchers can predict how modifications to the structure of this compound will affect properties such as lipophilicity, electronic character, and metabolic stability. researchgate.net This in silico approach can help to prioritize synthetic targets and reduce the time and resources required for experimental studies. For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of analogues with their biological activity, providing valuable insights for the design of more potent compounds.
Computational studies can also provide a deeper understanding of the reactivity and reaction mechanisms of this compound. researchgate.net By modeling reaction pathways, researchers can identify the most likely mechanisms and predict the stereochemical outcomes of reactions. This information can be used to optimize reaction conditions and to design new and more efficient synthetic routes. The synergy between computational and experimental chemistry will be essential for accelerating the discovery and development of new molecules based on the this compound scaffold.
| Computational Approach | Application | Anticipated Impact |
| Density Functional Theory (DFT) | Calculation of molecular structures, energies, and properties; modeling of reaction mechanisms. | Deeper understanding of reactivity and guidance for synthetic planning. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Insight into conformational preferences and interactions with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Rational design of more potent and selective analogues. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(Trifluoromethoxy)cyclobutyl]methanol, and how do reaction conditions influence yield?
- Methodology :
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl scaffold. For example, cyclization of 3-(trifluoromethoxy)allylic alcohols under UV light with a photosensitizer (e.g., acetone) .
- Functionalization : Introduce the methanol group via nucleophilic substitution. React a cyclobutyl bromide intermediate (e.g., [3-(trifluoromethoxy)cyclobutyl]methyl bromide) with a hydroxide source (e.g., NaOH in aqueous THF) .
- Key Considerations : Monitor reaction temperature (<40°C) to prevent ring-opening. Use anhydrous conditions to avoid hydrolysis of the trifluoromethoxy group .
Q. How can the physical and chemical properties of this compound be characterized experimentally?
- Methodology :
- LogP Determination : Perform reverse-phase HPLC using a C18 column and a water/acetonitrile gradient. Compare retention times with standards to estimate LogP (predicted ~2.0 based on benzyl alcohol analogs) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. The trifluoromethoxy group may enhance thermal stability compared to non-fluorinated analogs .
- Boiling Point : Employ reduced-pressure distillation (e.g., 11 mmHg) for purification, extrapolating from similar compounds (e.g., 97–98°C for 3-(trifluoromethoxy)benzyl alcohol) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR Analysis :
- ¹H NMR : Look for cyclobutyl proton splitting patterns (e.g., AB systems, J ≈ 8–10 Hz) and the methanol proton (δ ~1.5–2.0 ppm, broad).
- ¹⁹F NMR : Identify the trifluoromethoxy group (δ ~-55 to -60 ppm, singlet) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z ~188.1) and fragmentation patterns (e.g., loss of H₂O or CF₃O•) .
Advanced Research Questions
Q. How does the conformation of the cyclobutyl ring influence the reactivity of this compound in substitution reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and bond angles. The "butterfly" distortion in cyclobutane may increase steric hindrance, slowing SN2 reactions .
- Experimental Validation : Compare reaction rates with acyclic analogs (e.g., 3-(trifluoromethoxy)pentylmethanol) under identical conditions. Use kinetic studies (e.g., pseudo-first-order kinetics) to quantify steric effects .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodology :
- pH Stability Testing : Expose the compound to buffered solutions (pH 1–13) at 25°C and 50°C. Monitor degradation via HPLC. The trifluoromethoxy group is hydrolytically stable, but the cyclobutyl ring may undergo acid-catalyzed ring-opening .
- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during harsh reactions. Deprotect with tetrabutylammonium fluoride (TBAF) post-synthesis .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). The trifluoromethoxy group may enhance binding affinity via hydrophobic interactions .
- ADMET Prediction : Apply QSAR models to estimate permeability (e.g., Caco-2 cell absorption) and metabolic stability. High LogP (~2.0) suggests moderate blood-brain barrier penetration .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Process Optimization : Transition from batch to flow chemistry for photocycloaddition steps to improve yield and safety. Use in-line IR spectroscopy to monitor intermediate formation .
- Purification : Replace column chromatography with crystallization. Screen solvents (e.g., hexane/ethyl acetate) to exploit the compound’s moderate polarity (PSA ~29.46 Ų) .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
